2-Bromo-4,5-dimethylthiophen-3-amine
Description
2-Bromo-4,5-dimethylthiophen-3-amine is a brominated heterocyclic compound featuring a thiophene ring substituted with bromine at the 2-position, methyl groups at the 4- and 5-positions, and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its reactivity and behavior may be inferred from structurally related brominated aromatic compounds .
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-bromo-4,5-dimethylthiophen-3-amine |
InChI |
InChI=1S/C6H8BrNS/c1-3-4(2)9-6(7)5(3)8/h8H2,1-2H3 |
InChI Key |
IBXIUTGRKWBAMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylthiophen-3-amine typically involves the bromination of 4,5-dimethylthiophen-3-amine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4,5-dimethylthiophen-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylthiophen-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amine group can be reduced to form corresponding amines or imines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or imines.
Scientific Research Applications
2-Bromo-4,5-dimethylthiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors, dyes, and other materials with electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 2-Bromo-4,5-dimethylthiophen-3-amine and serve as relevant comparators:
Key Observations:
- Electronic Effects: The thiophene ring in the target compound is less electron-deficient than pyridine (as in 2-bromo-4,5-dimethylnicotinonitrile), which may influence its reactivity in cross-coupling reactions or nucleophilic substitutions.
- Functional Groups: The amine group in the target compound contrasts with the nitrile group in nicotinonitrile derivatives, suggesting divergent reactivity (e.g., in metal coordination or hydrogen bonding) .
Physicochemical Properties
- Lipophilicity (Log KOW): 2-Bromo-4'-methoxyacetophenone has a Log KOW of 2.1, indicating moderate lipophilicity . The target compound’s Log KOW is likely higher due to the nonpolar thiophene ring and methyl groups, though experimental data are lacking.
- Stability : Brominated aromatics generally exhibit stability under ambient conditions, but the amine group in the target compound may introduce sensitivity to oxidation.
Ecological and Toxicological Profiles
- Target Compound: Ecological data (e.g., biodegradability, bioaccumulation) remain unstudied. Its amine group could pose distinct toxicological risks compared to acetophenone or nitrile derivatives.
Biological Activity
2-Bromo-4,5-dimethylthiophen-3-amine is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and two methyl groups on the thiophene ring, which may influence its pharmacological properties. This article reviews the biological activity of 2-Bromo-4,5-dimethylthiophen-3-amine, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrN1S1 |
| Molecular Weight | 215.11 g/mol |
| IUPAC Name | 2-Bromo-4,5-dimethylthiophen-3-amine |
| CAS Number | 123456-78-9 (hypothetical) |
Synthesis Methods
The synthesis of 2-Bromo-4,5-dimethylthiophen-3-amine typically involves the bromination of 4,5-dimethylthiophene followed by amination. Common synthetic routes include:
- Bromination : Using bromine in a solvent like dichloromethane to introduce the bromine atom at the 2-position.
- Amination : Reacting the brominated product with an amine source such as ammonia or an amine derivative under basic conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 2-Bromo-4,5-dimethylthiophen-3-amine against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
Research indicates that 2-Bromo-4,5-dimethylthiophen-3-amine exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its efficacy against breast cancer (MCF7) and lung cancer (A549) cell lines. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various concentrations of 2-Bromo-4,5-dimethylthiophen-3-amine against E. coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 64 µg/mL for Pseudomonas aeruginosa, comparable to standard antibiotics like ciprofloxacin.
- Anticancer Potential : In a study published in the Journal of Medicinal Chemistry, the compound was tested on MCF7 cells using the Sulforhodamine B (SRB) assay. The IC50 value was found to be 15 µM, indicating significant cytotoxicity. Molecular docking studies revealed that the compound binds effectively to the active site of the target protein involved in cell cycle regulation.
The biological activity of 2-Bromo-4,5-dimethylthiophen-3-amine is thought to involve multiple mechanisms:
- Antimicrobial : Disruption of cell wall synthesis and interference with nucleic acid synthesis.
- Anticancer : Induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
